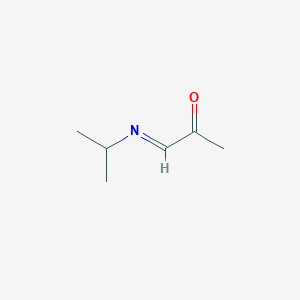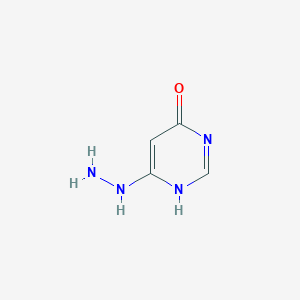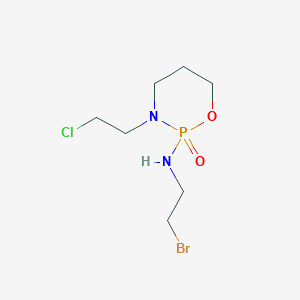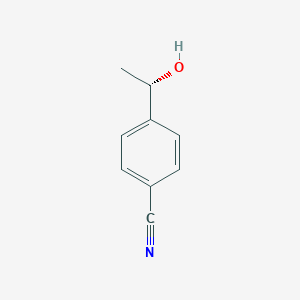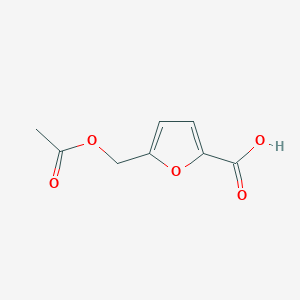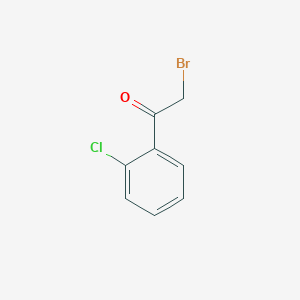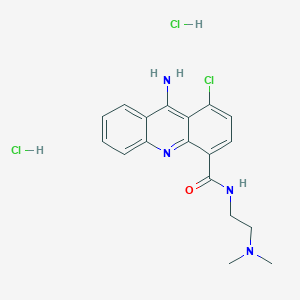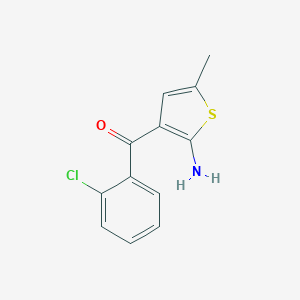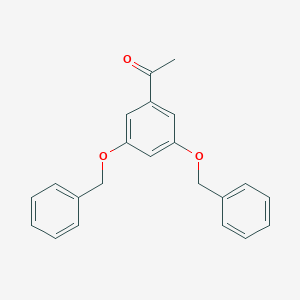
3',5'-二苄氧基苯乙酮
概述
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the use of catalysts and specific reaction conditions to achieve the desired products. For instance, efficient syntheses of bis (1H-indol-3-yl)ethanones and bis (benzotriazolyl)ethanones have been reported, highlighting the generality, short reaction time, simple experiment and work-up procedures, and excellent yields (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure and characterization of similar ethanone derivatives have been thoroughly studied using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal the isomeric structures, intramolecular hydrogen bonding, and interactions that contribute to the stability and reactivity of these compounds (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-" and related compounds involves various reactions such as asymmetric hydrogenation, oxidative cleavage, and cyclocondensation, demonstrating their versatile reactivity and potential applications in organic synthesis and pharmaceutical chemistry. Studies have explored these reactions under different conditions to optimize the yields and selectivity of the desired products (Imamoto et al., 1995).
Physical Properties Analysis
The physical properties of ethanone derivatives, including solubility, crystal structure, and thermal stability, are crucial for their practical applications. Investigations into the crystal structure and thermal properties of novel heterocyclic compounds related to "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-" have provided insights into their stability and potential use in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications of "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-". Studies on the synthesis and antimicrobial activity of related compounds provide valuable information on their potential as pharmaceutical agents (Wanjari, 2020).
科学研究应用
1. 对映体纯B环修饰的(-)-表儿茶素没食子酸类似物的合成 3,5-二苄氧基苯乙酮已被用于合成对映体纯B环修饰的(-)-表儿茶素没食子酸类似物 . 表儿茶素没食子酸是一种儿茶素,是一种天然酚类抗氧化剂,存在于多种食物中。对其B环的修饰可能导致具有增强的抗氧化活性或其他有益特性的化合物。
有机合成中的中间体
鉴于其结构,3',5'-二苄氧基苯乙酮可能用作各种有机化合物的合成中间体。 苄氧基可以被去除或修饰,苯乙酮部分可以进行各种反应以形成新的化合物 .
3. 材料科学研究与开发 该化合物也可以用于材料科学研究与开发。 例如,它可用于开发新型有机材料或研究此类材料的性质 .
生物学研究
作用机制
Mode of Action
It is known that the compound has been used in the synthesis of enantiomerically pure b-ring modified analogs of (−)-epicatechin gallate .
Biochemical Pathways
The compound’s role in the synthesis of enantiomerically pure B-ring modified analogs of (−)-epicatechin gallate suggests it may influence pathways related to these compounds .
Result of Action
It is known to be used in the synthesis of enantiomerically pure B-ring modified analogs of (−)-epicatechin gallate
属性
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXGMJOTRYLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067424 | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28924-21-2 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(benzyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8HQL6DG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Dibenzyloxyacetophenone in the synthesis of Terbutaline Sulfate?
A1: 3,5-Dibenzyloxyacetophenone serves as a key intermediate in the multi-step synthesis of Terbutaline Sulfate. [] It is first converted to a glyoxal derivative via oxidation with selenium dioxide. This glyoxal then undergoes condensation with t-butylamine followed by carbonyl reduction with sodium borohydride to yield the dibenzylated Terbutaline. Subsequent removal of the benzyl protecting groups and salt formation ultimately afford Terbutaline Sulfate.
Q2: Can you describe a more efficient method for synthesizing 3,5-Dibenzyloxyacetophenone compared to traditional methods?
A2: Yes, research suggests that cesium-modified dodecatungstophosphoric acid (DTP) supported on clay can act as an effective catalyst for the selective acylation of 1,3-dibenzyloxybenzene to produce 3,5-Dibenzyloxyacetophenone. [] This method offers potential advantages in terms of yield and selectivity compared to conventional synthetic routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




